molecular formula C22H20O3D8 B1165280 Norethindrone Acetate-D8 (major)

Norethindrone Acetate-D8 (major)

Cat. No.: B1165280
M. Wt: 348.51
Attention: For research use only. Not for human or veterinary use.
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Description

Principles and Advantages of Deuterium (B1214612) Labeling for Research Purposes

Deuterium (D or ²H) is a stable isotope of hydrogen with an additional neutron. Replacing hydrogen with deuterium in a drug molecule, a process known as deuteration, offers several distinct advantages in pharmaceutical research. unibestpharm.com The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. nih.gov This difference in bond strength is the basis for the "kinetic isotope effect," which can slow down the metabolic breakdown of a drug at specific sites. acs.org

Key Advantages of Deuterium Labeling:

Improved Metabolic Stability: By strategically placing deuterium at metabolically vulnerable positions in a molecule, the rate of metabolism can be reduced. unibestpharm.comnih.gov This can lead to a longer drug half-life and potentially a reduced dosing frequency. nih.goveurisotop.com

Enhanced Selectivity: Deuteration can sometimes prevent the formation of unwanted metabolites that may have off-target effects, thereby improving the drug's selectivity. unibestpharm.com

Reduced Toxicity: By altering metabolic pathways, deuterium labeling can decrease the formation of toxic metabolites. unibestpharm.com

Ideal Internal Standards: Deuterated compounds are chemically almost identical to their non-labeled counterparts, meaning they behave similarly during sample extraction and chromatographic separation. aptochem.comacanthusresearch.com However, their increased mass allows them to be distinguished by a mass spectrometer, making them perfect internal standards for quantitative analysis. clearsynth.comacanthusresearch.com

It is crucial that the deuterium labels are placed on non-exchangeable sites within the molecule to prevent their loss and replacement with protons from the surrounding environment. acanthusresearch.com

Role of Deuterated Analogs in Pharmacological and Bioanalytical Sciences

Deuterated analogs, or deuterated internal standards, are indispensable in modern bioanalytical science, particularly in studies that require precise quantification of drugs and their metabolites. aptochem.comclearsynth.com Their use in conjunction with mass spectrometry has become a cornerstone of drug development. tandfonline.com

In quantitative bioanalysis, a known amount of the deuterated internal standard is added to a biological sample (e.g., plasma or urine) before processing. aptochem.com Because the deuterated standard is chemically similar to the analyte (the substance being measured), it experiences similar losses during extraction and potential ion suppression effects in the mass spectrometer. clearsynth.com By comparing the mass spectrometer's response of the analyte to that of the known quantity of the internal standard, a highly accurate and precise concentration of the analyte in the original sample can be determined. clearsynth.com This approach significantly improves the robustness and reliability of bioanalytical methods. aptochem.com

Contextualizing Norethindrone (B1679910) Acetate-D8 within Stable Isotope Research

Norethindrone acetate (B1210297) is a synthetic progestin hormone. medchemexpress.commedchemexpress.com Norethindrone Acetate-D8 is its deuterium-labeled analog, meaning that eight hydrogen atoms in the molecule have been replaced with deuterium. medchemexpress.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H20O3D8

Molecular Weight

348.51

Synonyms

Norethindrone Acetate-2,2,4,6,6,10,16,16-D8, Norethindrone Acetate-D8, Norethisterone Acetate-D8

Origin of Product

United States

Synthesis and Characterization of Norethindrone Acetate D8

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Steroidal Structures

The introduction of deuterium atoms at specific positions within a steroid's complex framework is a nuanced process that requires carefully designed synthetic strategies. nih.govnih.govchemrxiv.orgnorthwestern.edu These strategies are fundamental to producing labeled compounds with high isotopic purity and defined deuterium locations, which are critical for their function as internal standards. sigmaaldrich.comsigmaaldrich.com

Precursor Synthesis and Deuteration Methodologies

The journey to Norethindrone (B1679910) Acetate-D8 begins with the synthesis of a suitable precursor, often starting from a related steroid like 19-nor-4-androstenedione. google.com The choice of precursor is critical as it dictates the subsequent deuteration strategy. Various methodologies can be employed for deuterium incorporation, including:

Catalytic Hydrogen-Deuterium Exchange: This method involves the use of a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D2) or heavy water (D2O). thalesnano.com Ultrasound-assisted microcontinuous processes have been shown to facilitate selective deuteration of steroid hormones with high efficiency. researchgate.netresearchgate.net

Reduction with Deuterated Reagents: Ketone functionalities within the steroid precursor can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD4) to introduce deuterium at specific sites. nih.gov

Base-Catalyzed Exchange: In the presence of a strong base and a deuterium source like D2O-MeOD, enolizable protons can be exchanged for deuterium atoms. nih.gov

A common precursor for Norethindrone is 19-nor-4-androstenedione. google.com A plausible synthetic route to Norethindrone involves ethynylation of this precursor. To achieve the desired D8 labeling, deuteration would likely be performed on the precursor before the final steps.

Post-Deuteration Derivatization to Norethindrone Acetate-D8

Following the successful incorporation of deuterium into the norethindrone core, the final step is the conversion to its acetate (B1210297) ester. This is typically achieved through an esterification reaction. google.com The deuterated norethindrone intermediate is reacted with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a suitable catalyst or base like 4-dimethylaminopyridine (B28879) (DMAP) or pyridine, to yield Norethindrone Acetate-D8. google.com It is crucial that this final step does not compromise the isotopic labeling achieved in the preceding stages.

Advanced Characterization of Deuterated Norethindrone Acetate

Thorough characterization is essential to confirm the successful synthesis and to ensure the quality of the labeled compound. This involves assessing the isotopic enrichment and purity, as well as definitively identifying the locations of the deuterium atoms.

Assessment of Isotopic Enrichment and Purity

The isotopic enrichment of Norethindrone Acetate-D8 quantifies the percentage of molecules that have been successfully deuterated to the desired level (D8). Purity assessment ensures the absence of unlabeled norethindrone acetate and other chemical impurities.

Key Techniques:

Mass Spectrometry (MS): This is a primary tool for determining isotopic enrichment. nih.govnih.gov By comparing the mass spectra of the deuterated and non-deuterated compounds, the mass shift due to deuterium incorporation can be precisely measured, allowing for the calculation of isotopic purity. High-resolution mass spectrometry (HR-MS) offers enhanced selectivity for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final product, separating it from any starting materials, by-products, or other impurities. nih.gov

ParameterMethodTypical Specification
Isotopic Enrichment Mass Spectrometry≥ 98%
Chemical Purity HPLC≥ 99%

Structural Elucidation of Deuteration Sites by Advanced Spectroscopic Techniques

Pinpointing the exact locations of the deuterium atoms within the norethindrone acetate molecule is critical. Advanced spectroscopic techniques are indispensable for this structural elucidation. nih.govnih.govnih.govslideshare.net

Key Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools for determining the sites of deuteration. nih.govresearchgate.net The disappearance or significant reduction of signals in the 1H NMR spectrum corresponding to specific protons confirms their replacement by deuterium. Two-dimensional NMR experiments, such as COSY and HSQC, can further aid in the complete structural assignment. nih.govacs.org

Infrared (IR) Spectroscopy: The C-D bond exhibits a characteristic stretching frequency that is different from the C-H bond, providing further evidence of deuteration.

The combination of these techniques provides a comprehensive picture of the molecular structure of Norethindrone Acetate-D8, confirming the positions and extent of deuterium labeling.

Quality Control and Production Scalability Considerations for Labeled Steroids

The production of high-quality labeled steroids for use as internal standards requires stringent quality control measures and considerations for scaling up the synthesis. nih.govsteroid.it

Quality Control:

Rigorous Testing: Each batch of Norethindrone Acetate-D8 must undergo a battery of tests to confirm its identity, purity, and isotopic enrichment. This includes HPLC, MS, and NMR analysis. nih.govnih.gov

Certificate of Analysis (CoA): A detailed CoA should accompany the product, providing comprehensive data from the quality control tests. clearsynth.com

Stability Studies: The long-term stability of the deuterated compound under various storage conditions should be evaluated to ensure its integrity over time. nih.gov

Production Scalability:

Process Optimization: Synthetic routes must be optimized for efficiency, safety, and cost-effectiveness to be suitable for larger-scale production. researchgate.netresearchgate.net

Availability of Starting Materials: A reliable supply of the necessary starting materials, including the deuterated reagents, is crucial for consistent production.

Green Chemistry Principles: Implementing environmentally friendly practices in the manufacturing process is an increasingly important consideration. mdpi.com The use of recyclable catalysts and solvents can significantly reduce the environmental impact of production. researchgate.net

The ability to produce Norethindrone Acetate-D8 on a larger scale while maintaining high quality standards is essential to meet the demands of clinical and research laboratories that rely on this critical internal standard. mdpi.com

Advanced Analytical Methodologies Utilizing Norethindrone Acetate D8

Mass Spectrometry-Based Quantification and Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of pharmaceutical analysis, it is employed for the quantification of drugs and their metabolites in biological matrices.

Development of LC-MS/MS and GC-MS Methods with Deuterated Internal Standards

The use of deuterated internal standards, such as Norethindrone (B1679910) Acetate-D8, is a cornerstone of modern quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). cerilliant.comchromforum.org These methods are developed to be highly selective and sensitive for the determination of norethindrone and its acetate (B1210297) form in various biological samples, such as human plasma. qps.comnih.gov

In a typical LC-MS/MS method, a known amount of the deuterated internal standard is added to the sample at the beginning of the sample preparation process. nih.gov The analyte (Norethindrone Acetate) and the internal standard (Norethindrone Acetate-D8) are then extracted, separated by liquid chromatography, and detected by the mass spectrometer. Because the deuterated internal standard is chemically almost identical to the analyte, it experiences similar variations during sample preparation and analysis. cerilliant.comchromforum.org This co-elution and similar ionization behavior allow for the correction of potential errors, leading to more accurate and precise quantification. chromforum.org

For instance, a validated LC-MS/MS method for norethindrone in human plasma utilized a deuterated internal standard to achieve a lower limit of quantification (LLOQ) of 50 pg/mL from a small sample volume of 50 µL. qps.com Similarly, GC-MS methods have been developed for the determination of norethindrone acetate in human plasma, also employing an internal standard to ensure accuracy. nih.gov Although some GC-MS methods have used other compounds like testosterone (B1683101) acetate as an internal standard, the principle of using a compound with similar chemical and physical properties remains the same. nih.gov

Table 1: Exemplary LC-MS/MS and GC-MS Method Parameters

ParameterLC-MS/MS Example qps.comGC-MS Example nih.gov
Internal Standard Norethindrone-d6Testosterone acetate
Instrumentation Shimadzu Nexera HPLC, AB Sciex API-6500 MS/MSCapillary Gas Chromatography-Mass-Selective Detection
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µmNot specified
Mobile/Carrier Gas A: Water:Acetonitrile (B52724):Acetic Acid (65:35:0.1, v:v:v), B: AcetonitrileNot specified
Detection (m/z) Norethindrone: 314.2→124.2, Norethindrone-d6: 320.2→128.2NETA derivative: 486, Internal standard derivative: 476
LLOQ 50 pg/mL0.10 ng/mL

This table presents a generalized view based on available data. Specific parameters can vary significantly between different laboratories and applications.

Addressing Matrix Effects and Ion Suppression via Isotope Dilution Mass Spectrometry

Biological samples are complex mixtures containing numerous endogenous compounds that can interfere with the analysis of the target analyte. longdom.org This interference, known as the "matrix effect," can lead to ion suppression or enhancement, where the signal of the analyte is artificially decreased or increased, respectively. longdom.orgnih.govchromatographyonline.com Ion suppression is a significant challenge in LC-MS/MS analysis, potentially compromising the accuracy and reproducibility of the results. longdom.orgchromatographyonline.com

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate technique that effectively mitigates matrix effects. nih.gov By introducing a stable isotope-labeled internal standard, such as Norethindrone Acetate-D8, which has a chemical behavior nearly identical to the unlabeled analyte, any ion suppression or enhancement experienced by the analyte will be mirrored by the internal standard. chromforum.orgnih.gov The ratio of the analyte to the internal standard remains constant, even if the absolute signal intensity of both fluctuates due to matrix effects. This allows for precise and accurate quantification. nih.gov

The use of a deuterated standard like Norethindrone Acetate-D8 is particularly advantageous because it co-elutes with the analyte, ensuring that both are subjected to the same matrix components at the same time. chromforum.org This direct compensation is superior to using a structural analog that might elute at a different retention time and thus experience different matrix effects. cerilliant.com

Table 2: Strategies to Mitigate Matrix Effects

StrategyDescription
Isotope Dilution Utilizes a stable isotope-labeled internal standard (e.g., Norethindrone Acetate-D8) that co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction. nih.govnih.gov
Sample Preparation Techniques like solid-phase extraction (SPE) are more effective at removing interfering matrix components (e.g., phospholipids) compared to protein precipitation. slideshare.net
Chromatographic Separation Optimizing the chromatographic method to separate the analyte from co-eluting matrix components can reduce ion suppression. chromatographyonline.com
Sample Dilution Diluting the sample can reduce the concentration of matrix components, but may also decrease the sensitivity of the assay. nih.govmdpi.com

High-Resolution Mass Spectrometry for Metabolite Identification and Elucidation (using D8 as tracer)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of molecules. When used in conjunction with a deuterated tracer like Norethindrone Acetate-D8, HRMS becomes a powerful tool for identifying and elucidating the structures of metabolites. medchemexpress.com

In these studies, the deuterated compound is administered, and biological samples are analyzed over time. The mass spectrometer is programmed to look for the characteristic isotopic pattern of the deuterated drug and its metabolites. The mass difference between the parent drug and its metabolites, combined with the high mass accuracy of HRMS, allows for the confident identification of metabolic transformations such as hydroxylation, oxidation, or conjugation.

The use of stable isotope tracers like Norethindrone Acetate-D8 in combination with techniques like mass spectrometry imaging (MSI) is an emerging area. This approach can map the spatial distribution of the drug and its metabolites within tissues, providing valuable insights into metabolic processes at a localized level. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis

Deuterium (B1214612) (2H) NMR for Confirmation of Labeling Positions and Purity

Deuterium (²H) NMR is the most direct method for confirming the positions of deuterium atoms within a molecule. By acquiring a ²H NMR spectrum of Norethindrone Acetate-D8, analysts can verify that the deuterium labels are in the expected locations and that there has been no unintended isotopic scrambling during the synthesis. The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms, providing unambiguous evidence of the labeling pattern. Furthermore, the integration of the signals in the ²H NMR spectrum can be used to determine the isotopic purity of the compound.

Complementary 1H and 13C NMR for Structural Integrity and Impurity Profiling

The ¹³C NMR spectrum is used to confirm that the carbon skeleton of the molecule is correct. Both ¹H and ¹³C NMR are also powerful tools for impurity profiling. By carefully analyzing the spectra, it is possible to detect and identify any impurities that may be present, ensuring the quality and reliability of the deuterated standard. researchgate.net

Chromatographic Separation Techniques for Isotopic Analogs

Chromatographic separation is a critical step in the analytical workflow, serving to isolate the analyte of interest from matrix components and other potential interferences. The co-elution of the labeled internal standard with the unlabeled analyte is a key objective in method development.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for the separation of Norethindrone Acetate and its deuterated analog from biological matrices. pharmacompass.com The optimization of these methods is crucial for achieving the desired sensitivity, resolution, and run time.

Key parameters that are typically optimized include:

Column Chemistry: Reversed-phase columns, such as C18, are frequently used for the separation of steroids like Norethindrone Acetate. researchgate.netresearchgate.net The choice of a specific column depends on factors like particle size and column dimensions, with smaller particle sizes (e.g., <2 µm in UPLC) offering higher efficiency and resolution. researchgate.netresearchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with or without a buffer) and an organic modifier (e.g., acetonitrile or methanol). researchgate.netresearchgate.net Gradient elution, where the proportion of the organic modifier is varied over time, is often necessary to achieve optimal separation of all components in a complex mixture. researchgate.netresearchgate.net

Flow Rate and Column Temperature: These parameters are adjusted to optimize the separation efficiency and analysis time. A typical flow rate for UPLC methods is around 0.4 mL/min, with a column temperature of approximately 40°C. researchgate.netresearchgate.net

Injection Volume: The volume of the sample injected onto the column is a critical parameter that can affect peak shape and sensitivity. researchgate.netresearchgate.net

A representative UPLC method for the separation of Norethindrone Acetate might utilize a Zorbax SB-C18 column (100 x 2.1 mm, 1.8 µm) with a gradient elution of water and acetonitrile as the mobile phase. researchgate.net The detection is often performed using a photodiode array (PDA) detector at wavelengths of 210 nm and 254 nm, followed by mass spectrometry for quantification. researchgate.netresearchgate.net The near-identical retention times of Norethindrone Acetate and Norethindrone Acetate-D8 under these conditions ensure accurate quantification.

Table 1: Example HPLC/UPLC Parameters for Norethindrone Acetate Analysis

ParameterConditionReference
Column Zorbax SB-C18 (100 x 2.1 mm, 1.8 µm) researchgate.net
Mobile Phase A Water researchgate.net
Mobile Phase B Acetonitrile researchgate.net
Gradient Time-based variation of %B researchgate.net
Flow Rate 0.4 mL/min researchgate.net
Column Temperature 40 °C researchgate.net
Injection Volume 5 µL researchgate.net
Detection PDA at 210 nm & 254 nm, MS researchgate.net

Chirality, the property of a molecule being non-superimposable on its mirror image, can have significant implications in pharmacology and drug analysis. nih.gov Many drug molecules exist as enantiomers, which can exhibit different pharmacological and toxicological profiles. nih.gov While Norethindrone Acetate itself has multiple chiral centers, it is typically synthesized and used as a single stereoisomer.

However, the synthesis of Norethindrone Acetate-D8 or the degradation of Norethindrone Acetate could potentially lead to the formation of stereoisomers. nih.gov In such cases, chiral chromatography would be necessary to separate and quantify these isomers. Chiral stationary phases (CSPs) are specifically designed to interact differently with enantiomers, allowing for their separation. nih.govntu.edu.sg Techniques such as HPLC with a chiral column can be employed to resolve stereoisomers. nih.govntu.edu.sg The choice of the chiral stationary phase and mobile phase is critical for achieving the desired separation. nih.gov

Applications of Norethindrone Acetate D8 in Preclinical Research and Mechanistic Studies

Investigation of Drug Metabolism Pathways using Stable Isotope Tracers

The use of stable isotopes, such as deuterium (B1214612) (²H), is a cornerstone of modern drug metabolism research. medchemexpress.comnih.gov By incorporating eight deuterium atoms into the norethindrone (B1679910) acetate (B1210297) molecule, researchers can create a tracer that is chemically almost identical to the unlabeled drug but is easily distinguishable by mass spectrometry. This allows for the precise tracking of the compound and its metabolites through complex biological systems.

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a drug will be cleared by the body. nuvisan.com These experiments typically involve incubating the test compound with liver fractions, such as hepatic microsomes or intact hepatocytes, which contain the primary drug-metabolizing enzymes. nuvisan.comfrontiersin.org

When Norethindrone Acetate-D8 is used in these assays, its depletion over time is monitored by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance provides key pharmacokinetic parameters like the in vitro intrinsic clearance (CLint) and half-life (t½). nuvisan.com Studies on the non-labeled form, norethisterone, have shown that its metabolism is dependent on the cytochrome P-450 enzyme system found in liver microsomes. nih.gov The use of Norethindrone Acetate-D8 allows for cleaner and more sensitive quantification in these systems, free from potential interference from endogenous compounds in the biological matrix.

Table 1: Representative Experimental Design for In Vitro Metabolic Stability of Norethindrone Acetate-D8

ParameterConditionRationale
Test System Human or preclinical species (rat, monkey) hepatic microsomes or cryopreserved hepatocytesTo assess the compound's stability in the primary organ of metabolism and evaluate inter-species differences. frontiersin.org
Compound Norethindrone Acetate-D8 (low µM concentration)The deuterated form acts as a tracer for sensitive detection via mass spectrometry. medchemexpress.com
Cofactor NADPH (for microsomes)Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) is an essential cofactor for cytochrome P450 enzyme activity. nih.gov
Incubation Time Time course (e.g., 0, 5, 15, 30, 60 minutes)To determine the rate of metabolism.
Analysis LC-MS/MSTo quantify the remaining parent compound (Norethindrone Acetate-D8) at each time point.
Controls Incubations without NADPH or with heat-inactivated enzymesTo ensure that observed compound loss is due to enzymatic metabolism.

This table is for illustrative purposes and specific conditions may vary between studies.

A primary application of Norethindrone Acetate-D8 is to identify and structurally characterize its metabolites. After incubation in in vitro systems or administration to preclinical models, samples (e.g., microsomal incubates, plasma, urine) are analyzed by high-resolution mass spectrometry. The mass difference between the parent drug and its metabolites, combined with the retained deuterium label, facilitates the detection of the metabolic products.

Norethindrone acetate is known to be rapidly and completely deacetylated to its active form, norethindrone (NET). nih.gov Further metabolism of norethindrone proceeds through A-ring reduction to form metabolites such as 5α-dihydro- and 3β,5α-tetrahydro-norethindrone. medcraveebooks.com Aromatization can also occur, leading to the formation of the potent estrogen ethinyl estradiol (B170435). medcraveebooks.comnih.gov When Norethindrone Acetate-D8 is used, the resulting metabolites will retain the deuterium label (or a portion of it, depending on the metabolic reaction), creating a distinct isotopic signature that confirms their origin and aids in their structural elucidation.

Table 2: Expected Deuterated Metabolites of Norethindrone Acetate-D8

Parent CompoundPrimary MetaboliteKey Downstream Metabolites
Norethindrone Acetate-D8Norethindrone-D8 (via deacetylation)5α-dihydronorethindrone-D8 (retaining the label)
3β,5α-tetrahydronorethindrone-D8 (retaining the label)
Ethinyl estradiol-D(n) (label retention depends on the position of deuteration relative to aromatization)

This table presents a simplified metabolic pathway. The exact number of retained deuterium atoms in ethinyl estradiol would depend on the specific sites of deuteration on the norethindrone acetate molecule.

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov A KIE occurs when the cleavage of a carbon-hydrogen bond is a rate-limiting step in a reaction. Since a carbon-deuterium bond is stronger and has a lower zero-point energy, it requires more energy to break, leading to a slower reaction rate. nih.govmdpi.com

By strategically placing the deuterium atoms on Norethindrone Acetate-D8 at positions susceptible to metabolic attack (e.g., by cytochrome P-450 enzymes), researchers can measure the KIE. nih.gov A significant KIE (a value greater than 1) provides strong evidence that C-H bond cleavage at that position is part of the rate-determining step of the metabolic transformation. nih.gov This information is invaluable for elucidating the precise catalytic mechanisms of the enzymes involved in the drug's metabolism. nih.govresearchgate.net Conversely, the absence of a KIE suggests that C-H bond breaking is not rate-limiting.

Pharmacokinetic and Disposition Research in Preclinical Models

Stable isotope-labeled compounds are the gold standard for many in vivo pharmacokinetic studies, offering advantages in precision and study design. medchemexpress.com

Determining the absolute bioavailability (F) of an orally administered drug requires comparing the plasma concentration following oral administration to that following intravenous (IV) administration. A traditional crossover study requires two separate dosing periods. However, by using a deuterated probe like Norethindrone Acetate-D8, this can be accomplished in a single experiment, a technique often referred to as a "Cassette-AIV" or simultaneous IV/oral administration.

In this design, a preclinical model receives an oral dose of the unlabeled norethindrone acetate and a simultaneous IV dose of Norethindrone Acetate-D8. medchemexpress.com Since the two compounds can be distinguished by mass spectrometry, their plasma concentrations can be tracked independently from a single set of blood samples. This approach reduces inter-animal variability and the number of animals required. The metabolic clearance rate (MCR) of norethindrone acetate has been studied, and using a deuterated tracer would enhance the precision of such determinations. nih.gov

Table 3: Illustrative Design for an Absolute Bioavailability Study

Administration RouteCompound AdministeredPurpose
Intravenous (IV) BolusNorethindrone Acetate-D8Serves as the reference dose (100% bioavailable) for calculating absolute bioavailability. Allows for direct measurement of clearance and volume of distribution.
Oral (PO) GavageUnlabeled Norethindrone AcetateThe test dose to determine the fraction absorbed into systemic circulation.
Sampling Serial blood samples are collected over time.
Analysis Plasma concentrations of both the labeled (D8) and unlabeled compounds are measured simultaneously by LC-MS/MS.
Calculation Absolute Bioavailability (F) = [AUC(PO) / AUC(IV)] * [Dose(IV) / Dose(PO)]

This table illustrates a common study design for determining absolute bioavailability using a stable isotope-labeled internal standard.

Investigating the potential for a new drug to interact with existing medications is a critical part of preclinical safety assessment. nih.gov Norethindrone Acetate-D8 is an ideal tool for studying how a co-administered drug (a potential inhibitor or inducer) affects its metabolism.

In a typical study, a preclinical model is dosed with Norethindrone Acetate-D8, and its pharmacokinetic profile is established. Then, the animals are treated with the potential interacting drug for a period, followed by another dose of Norethindrone Acetate-D8. By comparing the pharmacokinetics of the deuterated tracer before and during treatment with the second drug, researchers can quantify the extent of the drug-drug interaction (DDI). drugs.com Using the D8 tracer ensures that the analytical measurement is specific and not confounded by the presence of the other drug or its metabolites.

Tissue Distribution Studies in Animal Models

Understanding the distribution of a drug within the body is fundamental to pharmacology. Isotope labeling is a key technique for these investigations. Studies using radiolabeled norethisterone (NET), the active form of norethindrone acetate, have provided insights into its localization in various tissues in animal models.

In a study involving pregnant rats administered radiolabeled norethisterone acetate, the radioactivity was found to be widely distributed throughout the maternal body. The highest concentrations of radioactivity were consistently observed in the liver, the primary site of steroid metabolism. Other endocrine-related tissues also showed significant accumulation, including the pituitary and adrenal glands. Notably, radioactivity was also detected in the feto-placental unit, indicating that the compound or its metabolites can cross the placental barrier. nih.gov The elimination of radioactivity from the fetuses occurred at a rate similar to or slightly slower than from the maternal system. nih.gov

Table 1: Qualitative Tissue Distribution of Labeled Norethisterone in Animal Models This table summarizes the observed distribution patterns of labeled norethindrone in preclinical studies.

Tissue/Organ System Relative Concentration/Observation Reference
Liver Highest concentration nih.govinchem.org
Pituitary Gland High accumulation nih.govinchem.org
Adrenal Glands High accumulation nih.gov
Feto-Placental Unit Compound and/or metabolites cross the barrier nih.gov
Uterus Target tissue with notable uptake nih.gov
Peripheral Tissues Serves as a distribution reservoir affecting residence time nih.gov

This table is generated based on descriptive findings from the cited research.

Elucidation of Reaction Mechanisms through Deuterium Isotope Effects

The substitution of hydrogen with deuterium in a molecule like norethindrone acetate can significantly alter the rates of chemical reactions, an observation known as the deuterium kinetic isotope effect (KIE). This phenomenon is a powerful tool for probing the mechanisms of enzyme-catalyzed reactions, particularly the bond-breaking steps in a metabolic pathway. medcraveebooks.com By comparing the reaction rates of the deuterated (heavy) and non-deuterated (light) compounds, researchers can determine whether a specific C-H bond is cleaved in the rate-determining step of a reaction. nih.gov

The metabolism of norethindrone is primarily mediated by the cytochrome P450 enzyme system. nih.gov Specifically, CYP3A4 has been identified as the main enzyme responsible for its hydroxylation, a key step in its biotransformation. nih.gov The use of Norethindrone Acetate-D8 allows for the precise investigation of this enzymatic process. If the deuteration occurs at a site of hydroxylation, a slowing of the metabolic rate (a primary KIE) would provide strong evidence that C-H bond cleavage is a rate-limiting part of the mechanism. nih.govnih.gov

Kinetic isotope effects are categorized as primary or secondary.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. nih.gov For the CYP3A4-mediated hydroxylation of norethindrone, replacing a hydrogen with a deuterium at the site of oxidation would result in a slower reaction rate (kH/kD > 1). nih.govnih.gov This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break. The magnitude of the PKIE can provide insights into the geometry of the transition state. medchemexpress.com

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. nih.gov These effects are typically much smaller than PKIEs but are still valuable for mechanistic elucidation. nih.gov For instance, deuteration at a carbon adjacent to the reaction center can influence the reaction rate due to changes in hybridization (sp2 to sp3 or vice versa) or hyperconjugation effects in the transition state. medchemexpress.comnih.gov An SKIE observed during norethindrone metabolism could help map the conformational changes the steroid undergoes when binding to the active site of the CYP3A4 enzyme.

Stereochemistry is paramount in steroid biology, as minor changes in the three-dimensional arrangement of atoms can lead to vastly different biological activities. The metabolism of steroids is often highly stereospecific. A compelling example is the contrast between norethindrone (NET) and its isomer, norethynodrel (B126153) (NOR). While structurally very similar, NET is not a substrate for the aldo-keto reductase (AKR1C) enzymes, which stereospecifically metabolize NOR into its 3α- and 3β-hydroxy metabolites. nih.gov This highlights how enzymes can precisely distinguish between steroid isomers.

Using a stereospecifically deuterated compound like Norethindrone Acetate-D8 in mechanistic studies allows researchers to trace the stereochemical fate of the molecule. For example, by observing whether a deuterium is retained or lost during a metabolic transformation and analyzing the stereochemistry of the resulting product, one can infer the orientation of the substrate in the enzyme's active site and the mechanism of the enzymatic reaction. beilstein-journals.org

Application in Steroid Metabolomics and Isomer Differentiation Research

In the field of metabolomics, which involves the comprehensive analysis of metabolites in a biological system, stable isotope-labeled compounds are indispensable. Norethindrone Acetate-D8 serves as an ideal internal standard for the quantitative analysis of norethindrone and its metabolites in complex biological matrices like plasma, milk, or tissue extracts. nih.govmedchemexpress.com

When analyzing a sample using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of the deuterated standard is added. ijbpas.comnih.gov Because Norethindrone Acetate-D8 is chemically identical to the non-labeled analyte, it behaves similarly during sample extraction, purification, and ionization. However, it is easily distinguished by its higher mass. By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, researchers can achieve highly accurate and precise quantification, correcting for any sample loss during processing. nih.govnih.gov This approach has been successfully used to measure norethindrone levels in human milk using a deuterated internal standard. nih.gov

The challenge of steroid analysis is often compounded by the existence of numerous isomers—molecules with the same chemical formula but different structural arrangements. nih.gov These isomers can have nearly identical physical properties, making them difficult to separate and distinguish with standard analytical techniques. nih.govresearchgate.net However, their biological activities can differ dramatically. nih.gov The use of a labeled internal standard like Norethindrone Acetate-D8 is crucial in these scenarios. It acts as a retention time and fragmentation marker, ensuring that the correct isomer is being identified and quantified, preventing erroneous results from interfering isomers. nih.govresearchgate.net

Table 2: Applications of Norethindrone Acetate-D8 in Analytical Research

Application Area Function of Norethindrone Acetate-D8 Analytical Technique(s) Reference
Pharmacokinetic Studies Internal Standard for accurate quantification of drug levels in plasma over time. LC-MS/MS ijbpas.comnih.gov
Metabolite Quantification Internal Standard and carrier for measuring metabolite concentrations in biological fluids (e.g., milk). GC-MS, LC-MS/MS nih.gov
Therapeutic Drug Monitoring Internal Standard for clinical mass spectrometry to ensure precise measurement of circulating drug levels. LC-MS/MS medchemexpress.com
Isomer Differentiation Serves as a reference compound to confirm the identity and retention time of norethindrone, distinguishing it from other steroid isomers. GC-MS, LC-MS/MS, TIMS-MS nih.govnih.govresearchgate.net

This table summarizes the key analytical roles of deuterated norethindrone based on the cited literature.

Theoretical and Computational Chemistry Aspects of Deuterium Labeling

Quantum Chemical Calculations for Predicting Isotope Effects

The change in reaction rate when an atom in a reactant is replaced by one of its isotopes is known as the kinetic isotope effect (KIE). wikipedia.org This phenomenon is a quantum effect that primarily results from the fact that heavier isotopes lead to lower vibrational frequencies. wikipedia.orgnih.gov Consequently, more energy is required to break a bond to a heavier isotope, like a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step. nih.gov

Quantum chemical calculations are essential for predicting the magnitude of these isotope effects. The foundation of the KIE lies in the difference in zero-point vibrational energy (ZPE) between the normal and isotopically substituted molecules. wikipedia.orgnih.gov This difference in ZPE between the reactant's ground state and the transition state determines the magnitude of the KIE. princeton.edu

Several computational methods are employed to calculate KIEs:

Bigeleisen–Mayer Equation: This is a foundational method for calculating KIEs, which uses a harmonic approximation of uncoupled vibrations obtained from normal mode analysis. It requires calculating the vibrational frequencies for both the light (e.g., C-H) and heavy (e.g., C-D) isotopologues in both the reactant and transition states. nih.gov

Transition State Theory (TST): TST is a widely used theory for calculating reaction rates. When applied to KIEs, it helps in understanding how isotopic substitution affects the energy of the transition state relative to the reactants. nih.gov Classical TST, however, does not account for quantum tunneling. princeton.edu

Quantum Instanton Theory: This method provides a more advanced description by incorporating quantum effects like the quantization of vibrational modes and tunneling, which is particularly important for hydrogen transfer reactions. nih.gov Tunneling allows particles to pass through an energy barrier rather than going over it, a phenomenon highly sensitive to the mass of the particle. princeton.edu

Canonical Variational Transition State Theory (CVT): Combined with corrections like the small-curvature tunneling (SCT) correction, CVT can provide highly accurate predictions of KIEs, even reproducing complex temperature dependencies observed experimentally. nih.gov

These calculations allow chemists to estimate the potential impact of deuteration on a molecule's reactivity at a specific site, guiding the synthesis of more robust drug candidates.

Table 1: Comparison of Methods for Calculating Kinetic Isotope Effects

Method Description Key Features
Bigeleisen–Mayer Equation Calculates KIE based on vibrational frequencies of isotopologues in reactant and transition states. nih.gov Relies on harmonic approximation; ignores quantum tunneling. nih.gov
Transition State Theory (TST) Models the reaction rate based on the properties of the transition state structure. nih.gov Provides a fundamental framework for understanding KIEs; classical versions neglect tunneling. princeton.edu
Quantum Instanton (QI) Theory A semiclassical method that includes quantization of vibrations and tunneling effects. nih.gov Offers higher accuracy for reactions where tunneling is significant. nih.gov

| Variational Transition State Theory (CVT) | An extension of TST that variationally locates the transition state to maximize the free energy barrier. nih.gov | Often combined with tunneling corrections (e.g., SCT) for accurate KIE prediction. nih.gov |

Molecular Dynamics Simulations of Deuterated Compounds

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. purdue.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insight into the structure, dynamics, and thermodynamics of biological and chemical systems. purdue.edunih.gov

When applied to deuterated compounds, MD simulations can reveal how the increased mass of deuterium (B1214612) atoms alters the conformational dynamics of the molecule and its interactions with its environment, such as a protein binding pocket or a lipid membrane. nih.gov The fundamental steps of a typical MD simulation involve system preparation, energy minimization, equilibration, and a final production run where data is collected for analysis. nih.gov

Key applications of MD simulations for deuterated compounds include:

Interaction with Biomolecules: MD can be used to simulate a deuterated drug candidate, like a deuterated version of Norethindrone (B1679910) Acetate (B1210297), interacting with its biological target. This can help predict if the isotopic substitution affects binding affinity or the dynamics of the protein-ligand complex. nih.gov

Hydrogen-Deuterium Exchange (HDX) Studies: MD simulations are often used in conjunction with experimental techniques like HDX mass spectrometry (HDX-MS). nih.govcore.ac.uk HDX-MS measures the rate at which backbone amide hydrogens in a protein exchange with deuterium from the solvent, providing information on protein dynamics and solvent accessibility. core.ac.uk MD simulations can help interpret these experimental results by providing an atomistic view of the exchange process. nih.gov

For example, a simulation could compare the dynamics of Norethindrone Acetate with its D8 isotopologue within the binding site of the progesterone (B1679170) receptor to see if the deuteration pattern influences key interactions or the residence time of the ligand.

Table 2: General Protocol for a Molecular Dynamics Simulation

Step Purpose Description
1. Minimization To remove steric clashes or unfavorable geometries. The system's energy is minimized to find a stable starting conformation. nih.gov
2. Equilibration To bring the system to the desired temperature and pressure. The system is gradually heated and pressurized under controlled conditions (e.g., NVT or NPT ensemble) while restraining key components like the protein backbone to allow the solvent to relax around it. nih.gov

| 3. Production Run | To collect data for analysis. | The restraints are removed, and the simulation is run for a significant length of time (nanoseconds to microseconds) to sample the conformational space of the system. nih.gov |

In Silico Prediction of Metabolic Soft Spots and Deuterium Impact

A major challenge in drug development is poor metabolic stability, where a drug is rapidly broken down by metabolic enzymes, primarily cytochrome P450s (CYPs), before it can exert its therapeutic effect. nih.gov The specific, chemically vulnerable sites on a molecule where this metabolism occurs are known as "metabolic soft spots." nih.gov

In silico (computational) methods are now routinely used in the early stages of drug discovery to predict these metabolic liabilities. news-medical.net Software programs can analyze a molecule's structure and predict which atoms are most likely to be targeted by metabolic enzymes. This allows medicinal chemists to proactively modify the molecule to block these metabolic pathways. news-medical.net

The process typically involves:

Prediction of Soft Spots: Algorithms analyze the molecule, such as Norethindrone Acetate, to identify atoms that are electronically and sterically susceptible to enzymatic attack (e.g., hydroxylation by CYP enzymes). nih.gov

Ranking of Liable Sites: The software provides a ranked list of potential sites of metabolism, helping to prioritize which positions to modify. nih.gov

Strategic Deuteration: Based on these predictions, deuterium can be strategically incorporated at the most significant soft spots. nih.gov The stronger C-D bond can slow down the rate of metabolism at that position due to the kinetic isotope effect (KIE), a strategy known as "metabolic switching" or creating a "metabolic shield." nih.gov This can lead to a longer drug half-life and improved pharmacokinetic profile. nih.gov

For Norethindrone Acetate, in silico tools would predict which of the C-H bonds are most susceptible to oxidative metabolism. By replacing the hydrogen atoms at these predicted "hot spots" with deuterium to create Norethindrone Acetate-D8, the metabolic stability of the compound can be significantly enhanced, assuming the cleavage of those C-H bonds is a rate-limiting step in its clearance.

Table 3: Workflow for In Silico Guided Deuteration

Step Action Rationale
1. Input Structure Provide the 2D or 3D structure of the lead compound (e.g., Norethindrone Acetate). The starting point for computational analysis.
2. In Silico Prediction Use metabolism prediction software (e.g., MetaSite) to identify metabolic soft spots. nih.gov To pinpoint the most likely sites of enzymatic attack. news-medical.net
3. Analyze & Prioritize Review the ranked list of vulnerable sites. To focus synthetic efforts on the most impactful modifications. nih.gov
4. Design Deuterated Analog Propose a new structure with deuterium at one or more key soft spots (e.g., Norethindrone Acetate-D8). To leverage the kinetic isotope effect to slow metabolism at that site. nih.gov

| 5. Synthesize & Test | Synthesize the deuterated compound and evaluate its metabolic stability in vitro (e.g., using liver microsomes). | To experimentally validate the computational prediction and confirm improved properties. nih.gov |

Regulatory and Quality Considerations for Isotope Labeled Pharmaceutical Research Materials

The use of stable isotope-labeled compounds, such as Norethindrone (B1679910) Acetate-D8 (major), in pharmaceutical research necessitates a robust framework of regulatory and quality considerations. These measures are critical to ensure the reliability and reproducibility of research data, which ultimately informs the development of safe and effective medicines. The production and use of these specialized materials are governed by stringent standards that address everything from manufacturing processes to the final reporting of study results.

Q & A

Q. What experimental approaches are recommended for quantifying Norethindrone Acetate-D8 in pharmacokinetic studies?

Methodological Answer:

  • Use deuterium labeling to trace metabolic pathways and quantify drug distribution via LC-MS/MS or HPLC with UV detection (mobile phase: acetonitrile/water, 55:45) .
  • Validate assays using reference standards (e.g., USP Norethindrone Acetate RS) prepared in chloroform or acetonitrile at defined concentrations (e.g., 10 mg/mL) .
  • Account for deacetylation during absorption by measuring both intact Norethindrone Acetate-D8 and its metabolite, norethindrone-D8 .

Q. How can researchers address low aqueous solubility of Norethindrone Acetate-D8 in formulation studies?

Methodological Answer:

  • Employ co-solvents (e.g., dehydrated alcohol or hexane) to enhance dissolution rates, as demonstrated in solubility studies .
  • Use excess solid material during equilibrium experiments to ensure saturation and validate solubility via partition coefficient estimation .
  • Monitor impurities (e.g., estrone, estradiol) using chromatographic separation (toluene:ethyl acetate, 1:1) to avoid interference .

Advanced Research Questions

Q. What strategies mitigate interindividual variability in hormone exposure (e.g., LH, FSH) during co-administration studies with Norethindrone Acetate-D8?

Methodological Answer:

  • Design longitudinal trials with dense hormone sampling (e.g., daily measurements over 28-day cycles) to capture ovulatory events and reduce variability from sparse data .
  • Apply mixed-effects models to distinguish between pharmacokinetic (PK) variability (e.g., AUC differences) and pharmacodynamic (PD) responses (e.g., LH suppression) .
  • Include control arms with deuterated vs. non-deuterated forms to isolate isotope effects on metabolic stability .

Q. How should impurity profiles of Norethindrone Acetate-D8 be analyzed to meet pharmacopeial standards?

Methodological Answer:

  • Follow USP guidelines: Use infrared absorption (IR) to confirm structural integrity and HPLC to quantify impurities (e.g., norethindrone dione acetate ≤0.5%, total impurities ≤2.0%) .
  • Prepare resolution solutions with estradiol and estrone standards to distinguish degradation products .
  • Validate impurity limits using forced degradation studies (e.g., heat, light, pH stress) and cross-reference with batch-specific Certificates of Analysis (COA) .

Q. What preclinical models are suitable for assessing Norethindrone Acetate-D8’s efficacy in endometriosis?

Methodological Answer:

  • Use rodent models with surgically induced endometriosis to evaluate pain relief and lesion regression via histopathology .
  • Measure biomarkers (e.g., VEGF, TNF-α) in peritoneal fluid to correlate drug exposure with anti-inflammatory effects .
  • Compare deuterated vs. non-deuterated forms to assess isotope-driven differences in half-life and tissue penetration .

Data Interpretation and Contradictions

Q. How to resolve discrepancies between in vitro stability and in vivo metabolic data for Norethindrone Acetate-D8?

Methodological Answer:

  • Conduct microsomal stability assays (e.g., human liver microsomes) to identify enzymes (e.g., CYP3A4) responsible for rapid deacetylation .
  • Compare deuterium isotope effects (e.g., kH/kD ) in vitro vs. in vivo to determine if isotope labeling alters metabolic pathways .
  • Use population PK modeling to account for inter-subject variability in clearance rates .

Q. Why do some studies report conflicting effects of Norethindrone Acetate-D8 on hepatic biomarkers?

Methodological Answer:

  • Evaluate study designs: Trials with prolonged dosing (≥6 weeks) may show cholestasis or elevated liver enzymes, necessitating regular hepatic function monitoring .
  • Control for concomitant medications (e.g., estradiol) that may exacerbate hepatotoxicity .
  • Use deuterated analogs to distinguish drug-specific effects from isotope-related artifacts .

Safety and Toxicity Considerations

Q. What protocols ensure safe handling of Norethindrone Acetate-D8 in laboratory settings?

Methodological Answer:

  • Follow OSHA guidelines: Use PPE (gloves, lab coats) and conduct operations in fume hoods due to acetonitrile solvent toxicity .
  • Store solutions at -20°C to maintain stability and prevent degradation .
  • Reference safety data sheets (SDS) for emergency protocols (e.g., spill management, first aid) .

Tables for Key Data

Parameter Value Reference
Aqueous Solubility (25°C)0.01 mg/mL (enhanced via co-solvents)
Plasma Tmax~2 hours post-dose
Major Impurity Limit≤0.5% (norethindrone dione acetate)
Deuterium Isotope EffectkH/kD = 1.1–1.3 (CYP-mediated metabolism)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.